molecular formula C14H11ClN2O3S B2647907 Ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate CAS No. 2470440-12-9

Ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate

Cat. No.: B2647907
CAS No.: 2470440-12-9
M. Wt: 322.76
InChI Key: PLSOYUQTWKYRPP-UHFFFAOYSA-N
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Description

Ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate is a complex organic compound that belongs to the class of chromeno[4,3-c]pyrazoles This compound is characterized by the presence of a chloro group, a sulfanylidene group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromeno[4,3-c]pyrazole core, followed by the introduction of the chloro and sulfanylidene groups. The final step involves the esterification of the intermediate compound with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step. Common reagents used in the industrial synthesis include chlorinating agents, sulfur sources, and esterification catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the chloro group can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, enabling the construction of diverse chemical libraries.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The chloro and sulfanylidene groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(8-bromo-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate
  • Ethyl 2-(8-fluoro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate
  • Ethyl 2-(8-methyl-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate

Uniqueness

Ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate is unique due to the presence of the chloro group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

ethyl 2-(8-chloro-4-sulfanylidenechromeno[4,3-c]pyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-2-19-12(18)7-17-13-9-5-8(15)3-4-11(9)20-14(21)10(13)6-16-17/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSOYUQTWKYRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=N1)C(=S)OC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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